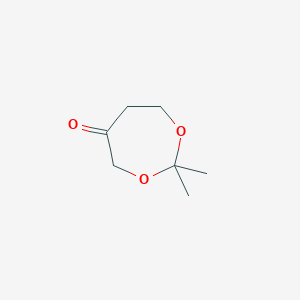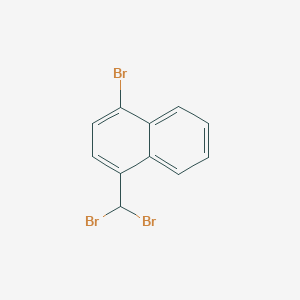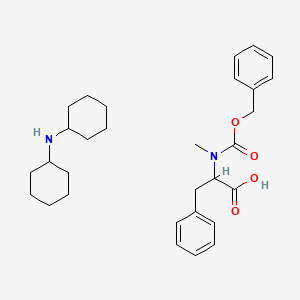
(5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid typically involves multiple steps, including the formation of the carbon backbone and the introduction of double bonds and functional groups. Common synthetic routes may involve:
Formation of the Carbon Backbone: This can be achieved through methods such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, which are used to form carbon-carbon double bonds.
Introduction of Double Bonds: The use of reagents like palladium catalysts in cross-coupling reactions (e.g., Suzuki or Heck reactions) can help introduce the necessary double bonds.
Hydroxyl Group Addition: The hydroxyl group can be introduced through hydroboration-oxidation or other hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of double bonds results in saturated hydrocarbons.
Scientific Research Applications
(5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on cell signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It may be used in the development of new materials and chemical products due to its unique structural properties.
Mechanism of Action
The mechanism of action of (5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid: shares similarities with other polyunsaturated fatty acids, such as arachidonic acid and eicosapentaenoic acid.
Arachidonic Acid: A polyunsaturated omega-6 fatty acid involved in the biosynthesis of prostaglandins and leukotrienes.
Eicosapentaenoic Acid: An omega-3 fatty acid known for its anti-inflammatory properties.
Uniqueness
What sets this compound apart is its specific arrangement of double bonds and the presence of a hydroxyl group, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6+,10-9+,14-11+,16-13+/t19-/m1/s1 |
InChI Key |
NLUNAYAEIJYXRB-BSLZMDHBSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C=C/[C@H](C/C=C/CCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


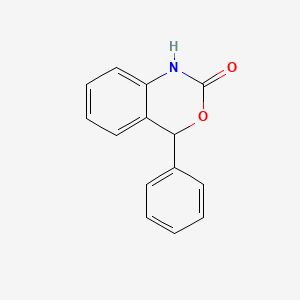

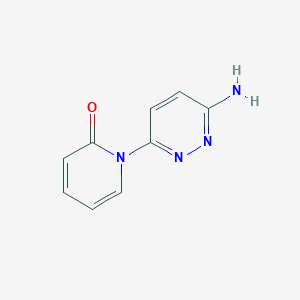
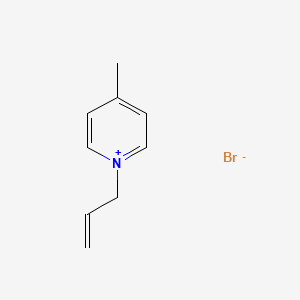
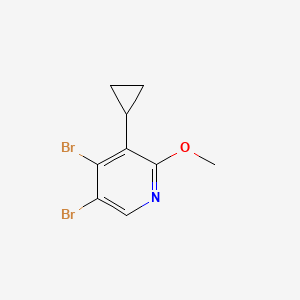

![[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol](/img/structure/B13901224.png)
![5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B13901225.png)

![Ethanone, 1-[6-(methylthio)-3-pyridinyl]-](/img/structure/B13901243.png)
![1,7-Dioxaspiro[3.5]nonan-3-OL](/img/structure/B13901255.png)
